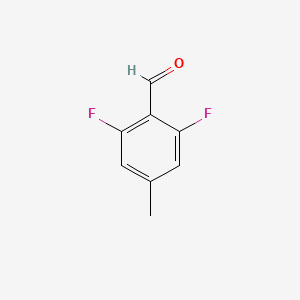

2,6-Difluoro-4-methylbenzaldehyde

Beschreibung

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of organic compounds that have a benzaldehyde core substituted with one or more halogen atoms. These compounds are valuable in organic synthesis, serving as precursors to a wide array of more complex molecules. The nature and position of the halogen substituent significantly influence the reactivity of both the aldehyde group and the aromatic ring.

The study of halogenated aromatic aldehydes extends to their transformations by microorganisms. Research has shown that anaerobic enrichment cultures can metabolize chlorinated vanillins, leading to oxidation, reduction, and dehalogenation products. asm.org This highlights the environmental and biological relevance of this class of compounds.

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. ontosight.aitandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule. ontosight.aitandfonline.com

Key effects of fluorination include:

Enhanced Metabolic Stability: Replacing hydrogen with fluorine at sites susceptible to metabolic oxidation can significantly slow down the breakdown of a compound in the body, prolonging its therapeutic effect. acs.orgnih.govencyclopedia.pub

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter a molecule's acidity (pKa), basicity, and dipole moment. tandfonline.comacs.org This can, in turn, affect its solubility, membrane permeability, and binding affinity to biological targets. ontosight.aitandfonline.com

Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases a compound's lipophilicity, which can improve its absorption and distribution within the body. ontosight.ainih.gov

Conformational Control: Electrostatic interactions involving fluorine can lead to significant changes in the three-dimensional shape of a molecule, which can be crucial for its interaction with enzymes and receptors. acs.org

The strategic placement of fluorine atoms, as seen in 2,6-difluoro-4-methylbenzaldehyde, can sterically shield the adjacent aldehyde group, potentially influencing its reactivity in subsequent synthetic steps.

Overview of Research Trajectories

Research involving this compound primarily focuses on its utility as a chemical intermediate. One notable application is its use in the synthesis of 2,6-difluoro-4-methylbenzoic acid. chemicalbook.com This conversion can be achieved through oxidation using reagents like silver oxide and sodium hydroxide (B78521). chemicalbook.com

The synthesis of this compound itself is an area of academic interest. One documented method involves the reaction of 1,3-difluoro-5-methylbenzene with n-butyllithium and dimethylformamide (DMF) in an anhydrous ether solvent. Another general approach for synthesizing similar compounds is the direct fluorination of the corresponding methylbenzaldehyde using selective fluorinating agents.

The compound's structure makes it a valuable building block for creating more complex molecules with specific, desired properties, driven by the influential presence of the fluorine atoms. Its potential biological activities are also an area of interest, given the established role of fluorinated compounds in pharmaceuticals. However, it is important to note that this compound is intended for research purposes only and not for human or veterinary use. biosynth.combldpharm.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,6-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVVPJZIUSQOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610418 | |

| Record name | 2,6-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201597-22-9 | |

| Record name | 2,6-Difluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201597-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 2,6-Difluoro-4-methylbenzaldehyde

The synthesis of this fluorinated aromatic aldehyde involves several advanced routes that provide high yields and purity. These methods often require precise control over reaction conditions to achieve the desired molecular architecture.

Multi-step synthesis is a common strategy to build complex molecules like this compound from simpler, more readily available starting materials. odinity.com One prominent multi-step approach begins with a different precursor, 1,3-difluoro-5-methylbenzene. This process involves the initial reaction of the precursor with a strong base, followed by the introduction of the aldehyde group.

Another potential, though less direct, pathway is the halogen exchange method. For instance, an analogous compound, 2,6-difluorobenzaldehyde, can be produced from 2,6-dichlorobenzaldehyde (B137635) using anhydrous potassium fluoride. google.com This type of reaction, involving the substitution of one halogen for another, represents a strategic approach in organofluorine chemistry. google.com

The conversion of this compound into other useful compounds, such as 2,6-difluoro-4-methylbenzoic acid, is also a well-documented multi-step process involving oxidation. chemicalbook.com This subsequent conversion underscores the role of the target aldehyde as a crucial intermediate.

Regioselectivity, the control of where chemical reactions occur on a molecule, is paramount in the synthesis of this compound to ensure the correct 2,6-difluoro-4-methyl substitution pattern.

A primary example of a highly regioselective method is the ortho-lithiation of 3,5-difluorotoluene (B38592). In this reaction, a strong base like n-butyllithium (n-BuLi) selectively removes a proton from the position between the two fluorine atoms. This is due to the electron-withdrawing nature of the fluorine atoms, which makes the hydrogen at the C2 position the most acidic. Subsequent reaction with an electrophile, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at this specific location, yielding the desired product with high precision.

Alternatively, the direct fluorination of 4-methylbenzaldehyde (B123495) can be employed. However, this method requires carefully controlled conditions and the use of selective fluorinating agents to ensure that fluorination occurs specifically at the ortho positions (2 and 6) relative to the aldehyde group, avoiding unwanted side reactions or different isomers. The development of such regioselective methods is a significant focus in the synthesis of complex aromatic compounds. nih.govnih.gov

The most effective and widely cited synthesis of this compound utilizes 3,5-difluorotoluene as the starting material. This precursor is strategically chosen because its existing substitution pattern guides the subsequent reactions to the desired outcome.

The conversion process involves the reaction of 1,3-difluoro-5-methylbenzene (an alternative name for 3,5-difluorotoluene) with n-BuLi in an anhydrous ether solvent at a low temperature of approximately -5°C. After stirring, DMF is added to the reaction mixture to introduce the formyl (aldehyde) group. This method is highly efficient, with reported yields of around 90%, demonstrating its effectiveness for producing this compound. The critical parameters for this conversion are the low temperature and anhydrous (water-free) conditions, which are essential for preventing side reactions and ensuring high regioselectivity.

| Step | Reagents | Solvent | Temperature | Reported Yield | Key Considerations |

|---|---|---|---|---|---|

| 1. Lithiation | 3,5-Difluorotoluene, n-Butyllithium (n-BuLi) | Anhydrous Ether | -5°C | ~90% | Reaction is regioselective due to directing effects of fluorine atoms. |

| 2. Formylation | N,N-Dimethylformamide (DMF) | Anhydrous Ether | -5°C | Anhydrous conditions are critical to prevent quenching of the organolithium intermediate. |

Another synthetic route starts with 4-methylbenzaldehyde, which undergoes direct fluorination. This method uses powerful fluorinating agents like elemental fluorine or Selectfluor® to introduce the two fluorine atoms onto the benzene (B151609) ring.

Derivatization and Functional Group Transformations of this compound

The reactivity of this compound is characterized by its aldehyde functional group and the substituted aromatic ring, allowing for a wide range of chemical modifications.

Oxidation Reactions of the Aldehyde Group (e.g., to 2,6-difluoro-4-methylbenzoic acid)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,6-difluoro-4-methylbenzoic acid. A common and effective method for this transformation involves the use of silver(I) oxide (Ag₂O) in an aqueous solution of sodium hydroxide (B78521) (NaOH). In this reaction, the aldehyde is added to a suspension of Ag₂O and NaOH, leading to a vigorous exothermic reaction that results in the formation of the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), precipitates the final product, 2,6-difluoro-4-methylbenzoic acid. Other standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be employed for this oxidation.

Table 1: Oxidation of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|

Reduction Reactions of the Aldehyde Group

The aldehyde functional group is susceptible to reduction to form the corresponding primary alcohol, (2,6-difluoro-4-methylphenyl)methanol. This transformation is typically accomplished using common hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction generally proceeds with high yield under mild conditions, providing a straightforward route to the benzyl (B1604629) alcohol derivative.

Table 2: Reduction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | (2,6-difluoro-4-methylphenyl)methanol |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction for aldehydes, leading to a change in the carbon's hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. sciencemadness.org The reactivity of this compound in these reactions is modulated by the electronic effects of its substituents. The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, while the electron-donating methyl group and the resonance effect of the benzene ring can counteract this to some extent. sciencemadness.org

A classic example of nucleophilic addition is the Henry reaction (or nitroaldol reaction), where a nitroalkane, in the presence of a base, adds to an aldehyde. bldpharm.com For this compound, reaction with nitromethane (B149229) would yield a β-nitro alcohol. This reaction can be catalyzed by various means, including biocatalysts like hydroxynitrile lyases, to achieve enantioselectivity. bldpharm.com

Other common nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can also add to the aldehyde. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce the secondary alcohol, 1-(2,6-difluoro-4-methylphenyl)ethanol.

Electrophilic Aromatic Substitution Reactions on the Ring System

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene ring. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

Aldehyde (-CHO): A deactivating group and a meta-director. ambeed.com

Fluorine (-F): A deactivating group (due to induction) but an ortho, para-director (due to resonance). ambeed.com

Methyl (-CH₃): An activating group and an ortho, para-director. ambeed.com

The positions open for substitution are C3 and C5. These positions are meta to the strongly directing aldehyde group. They are also ortho to the methyl group and one of the fluorine atoms. The combined effects make predicting the regioselectivity complex. The aldehyde group strongly deactivates the ring, making EAS reactions more challenging than for benzene itself. chemguide.co.uk Reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would require forcing conditions. The incoming electrophile would likely be directed to the C3 and C5 positions, influenced by the interplay of the deactivating aldehyde and the ortho, para-directing methyl and fluoro groups. However, without specific experimental data, the precise distribution of isomers remains theoretical.

Radical Chemistry involving the Methyl Group

The user's prompt incorrectly specified a trifluoromethyl group. The following section addresses the radical chemistry of the compound's actual methyl group.

The methyl group attached to the aromatic ring is susceptible to free-radical reactions at its benzylic position. A key example is the Wohl-Ziegler reaction, which involves the radical bromination of the benzylic carbon. researchgate.net This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. bldpharm.com

This transformation converts this compound into 4-(bromomethyl)-2,6-difluorobenzaldehyde. This product is a valuable synthetic intermediate, as the benzylic bromide can be easily displaced by a variety of nucleophiles to introduce new functional groups. An alternative reagent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used with a Lewis acid catalyst like zirconium(IV) chloride.

Table 3: Radical Bromination of the Methyl Group

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | NBS, AIBN (or light) | 4-(bromomethyl)-2,6-difluorobenzaldehyde | Wohl-Ziegler Bromination |

Metal-mediated Cross-Coupling Reactions

The synthesis of substituted benzaldehydes, including fluorinated derivatives like this compound, has been significantly advanced by metal-mediated cross-coupling reactions. These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific literature detailing the synthesis of this compound via these methods is not abundant, established protocols for analogous structures suggest several viable pathways. Palladium-catalyzed reactions are particularly prominent in this field. rsc.orgsigmaaldrich.com

One of the most powerful and widely used methods is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For the synthesis of this compound, a hypothetical Suzuki reaction could involve the coupling of a dihalide, such as 2,6-difluoro-4-methyl-1-iodobenzene, with a formyl-equivalent boronic acid or, more commonly, coupling 2,6-difluoro-1-iodo-4-methylbenzene with a suitable organoboron reagent. The development of robust catalyst systems, often employing specialized phosphine (B1218219) ligands, has expanded the scope of this reaction to include a wide variety of functionalized substrates under mild conditions. benthamdirect.comresearchgate.neteurekaselect.com

Another significant strategy is the direct C-H functionalization of (poly)fluoroarenes. nih.govacs.org The presence of fluorine atoms ortho to a C-H bond enhances the acidity and reactivity of that bond, facilitating its activation by a transition metal catalyst. whiterose.ac.ukresearchgate.net This allows for the direct introduction of functional groups without the need for pre-functionalized starting materials like halides or triflates. A potential route to this compound could therefore involve the direct, palladium-catalyzed formylation of 1,3-difluoro-5-methylbenzene at the C4 position, which is activated by the two flanking fluorine atoms.

More recent innovations include one-pot procedures that combine reduction and cross-coupling. For instance, a Weinreb amide can be reduced using a reagent like diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate effectively protects the latent aldehyde, allowing for a subsequent cross-coupling reaction with a nucleophilic partner to introduce other substituents. acs.org This methodology provides a versatile route to highly functionalized benzaldehydes. acs.org

Table 1: Potential Metal-Mediated Cross-Coupling Strategies for this compound Synthesis

| Coupling Strategy | Reactant 1 | Reactant 2 | Catalyst System (Example) | Description |

| Suzuki-Miyaura Coupling | 2,6-Difluoro-4-iodobenzaldehyde | Methylboronic acid | Pd(PPh₃)₄ / Base | Couples a methyl group onto a pre-formed aldehyde. |

| Suzuki-Miyaura Coupling | 1-Bromo-2,6-difluoro-4-methylbenzene | Formylboronic acid equivalent | Pd(OAc)₂ / SPhos / Base | Introduces a formyl group precursor onto the fluorinated ring. |

| Directed C-H Functionalization | 1,3-Difluoro-5-methylbenzene | CO / H₂ or other formyl source | Pd(OAc)₂ / Ligand | Direct formylation at the C-H bond activated by adjacent fluorine atoms. acs.orgwhiterose.ac.uk |

| One-Pot Reduction/Coupling | N-methoxy-N-methyl-2,6-difluorobenzamide | Methyl Grignard or Organolithium | DIBAL-H, then Pd-catalyst | Forms the aldehyde in situ from a Weinreb amide, followed by methylation. acs.org |

Reaction Mechanism Elucidation

Detailed Mechanistic Studies of Key Transformations

The primary non-coupling synthetic route to this compound is the formylation of 1,3-difluoro-5-methylbenzene. This transformation typically proceeds via an electrophilic aromatic substitution mechanism, with common methods being the Gattermann-Koch or Vilsmeier-Haack reactions. wikipedia.org

Vilsmeier-Haack Formylation Mechanism:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This forms the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the active formylating agent.

Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluoro-5-methylbenzene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack occurs at the C4 position, which is sterically accessible and electronically activated by the two ortho-fluorine atoms and the para-methyl group. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Aromatization: A weak base, which can be another molecule of DMF or the chloride ion, abstracts the proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

Hydrolysis: The resulting iminium salt is then hydrolyzed in an aqueous workup step. Water attacks the iminium carbon, and subsequent elimination of a secondary amine (e.g., dimethylamine) yields the final product, this compound.

Computational studies on related reactions, such as the deoxyfluorination of benzaldehydes, have utilized density functional theory (DFT) to map reaction pathways and determine rate-determining steps, providing deep insight into the thermodynamics and kinetics of such transformations. researchgate.net Similar theoretical studies could precisely elucidate the energy profile for the formylation of 1,3-difluoro-5-methylbenzene.

Influence of Fluorine Atoms on Reaction Pathways

The two fluorine atoms at the ortho positions of the benzaldehyde (B42025) ring exert a profound influence on the reactivity and regioselectivity of synthetic transformations. This "fluorine effect" is a combination of steric and electronic factors. nih.gov

Electronic Influence: The primary influence of fluorine is its strong electron-withdrawing inductive effect (-I effect). This effect has several consequences:

C-H Bond Acidification: The inductive pull of the fluorine atoms significantly increases the acidity of the adjacent C-H bonds on the aromatic ring. acs.org This enhanced acidity makes the protons more susceptible to abstraction by a base or a metal center, facilitating reactions like directed ortho-metalation and C-H functionalization. nih.govwhiterose.ac.uk

Carbonyl Electrophilicity: The electron-withdrawing nature of the fluorines is transmitted to the aldehyde functional group, increasing the partial positive charge on the carbonyl carbon. This enhances its electrophilicity, making it more reactive towards nucleophilic attack compared to non-fluorinated benzaldehydes.

Kinetic and Thermodynamic Factors: In metal-catalyzed reactions, the ortho-fluorine atoms play a crucial role in controlling the reaction pathway. The interaction between the fluorine atoms and the metal center can stabilize the transition state of C-H activation. acs.orgwhiterose.ac.uk Computational and experimental studies have shown that C-H oxidative addition to a metal is often most favorable energetically when ortho-fluorine substituents are present. acs.org This provides a strong thermodynamic and kinetic driving force for reactions to occur selectively at the C-H bond positioned between the two fluorine atoms.

Table 2: Influence of Fluorine Atoms on Reaction Pathways

| Feature | Description | Consequence on Reaction Pathway |

| Inductive Effect (-I) | Strong electron-withdrawing effect from the highly electronegative fluorine atoms. | Decreases overall ring electron density but increases the electrophilicity of the carbonyl carbon. |

| C-H Bond Acidity | The C-H bonds ortho to fluorine are significantly more acidic than other C-H bonds. acs.org | Facilitates base-assisted deprotonation and directed metalation reactions. whiterose.ac.uk |

| Transition State Stabilization | The fluorine atoms can interact with and stabilize the transition state in metal-catalyzed C-H activation. acs.org | Provides kinetic and thermodynamic preference for functionalization at the C-H bond between the fluorines. |

| Directing Group Ability | Fluorine can act as a weak coordinating atom to direct metal catalysts to the ortho position. researchgate.net | Enhances selectivity in ortho-functionalization reactions. |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating the molecular structure of 2,6-Difluoro-4-methylbenzaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR Spectroscopic Analysis

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent and are expected to appear as a triplet in the range of 6.8 to 7.2 ppm. The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms.

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is anticipated between 2.2 and 2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Ar-H | 6.8 - 7.2 | Triplet (t) |

| -CH₃ | 2.2 - 2.5 | Singlet (s) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to resonate in the highly deshielded region of 185-195 ppm.

Aromatic Carbons (Ar-C): The aromatic region will display several signals. The carbons directly bonded to the fluorine atoms (C2 and C6) are expected to appear as a doublet around 160-165 ppm due to strong one-bond carbon-fluorine coupling. The carbon attached to the methyl group (C4) and the carbon attached to the aldehyde group (C1) will also have distinct shifts. The remaining aromatic carbons (C3 and C5) will appear in the typical aromatic region of 110-140 ppm.

Methyl Carbon (-CH₃): The methyl carbon is expected to have a chemical shift in the range of 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 185 - 195 | Singlet (s) |

| C-F | 160 - 165 | Doublet (d) |

| Ar-C | 110 - 140 | - |

| -CH₃ | 20 - 25 | Singlet (s) |

Fluorine NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum as the two fluorine atoms are chemically equivalent. The chemical shift for aromatic fluorine atoms typically falls within a broad range, but for this specific structure, it is predicted to be between -100 and -130 ppm relative to a standard like CFCl₃. colorado.edu This signal would likely appear as a multiplet due to coupling with the aromatic protons.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this case, it would primarily confirm the coupling between the aromatic protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. columbia.eduwikipedia.org This would definitively link the proton signals to their corresponding carbon signals in the methyl group and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.eduwikipedia.org Key expected correlations would include the aldehydic proton to the C1, C2, and C6 carbons, and the methyl protons to the C3, C4, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It could be used to confirm the substitution pattern by observing through-space correlations, for example, between the aldehydic proton and the fluorine atoms at the C2 and C6 positions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1720 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching are expected in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aldehydic C-H Stretch | ~2820 and ~2720 | Weak |

| C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy offers a valuable, non-destructive method for analyzing the vibrational modes of this compound. As direct experimental spectra are not widely published, theoretical calculations using methods like Density Functional Theory (DFT) provide reliable predictions of the Raman active modes. The polarizability of the molecule's electron cloud, influenced by the electronegative fluorine atoms and the methyl and aldehyde groups, dictates the intensity of the Raman scattering for each vibrational mode.

Key predicted Raman shifts for this compound are anticipated in several characteristic regions:

C-H Stretching: Vibrations associated with the aromatic C-H and the aldehydic C-H are expected in the 2800-3100 cm⁻¹ region.

C=O Stretching: A strong, characteristic band for the carbonyl group stretch is predicted to appear in the 1680-1720 cm⁻¹ range. The electron-withdrawing nature of the adjacent fluorine atoms can influence the precise frequency.

C-F Stretching: Strong vibrations corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.

Ring Vibrations: Aromatic ring stretching and deformation modes will produce a series of bands in the 1400-1600 cm⁻¹ and lower frequency regions.

A hypothetical representation of the principal Raman bands for this compound, based on computational models, is presented below.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~2860 | Aldehydic C-H Stretch |

| ~1705 | C=O Stretch |

| ~1610 | Aromatic C=C Stretch |

| ~1450 | CH₃ Asymmetric Deformation |

| ~1280 | C-F Symmetric Stretch |

| ~1150 | C-F Asymmetric Stretch |

| ~850 | Aromatic Ring Breathing |

Note: This data is theoretical and may vary from experimental values.

Analysis of Vibrational Modes and Band Assignments

The assignment of specific vibrational frequencies to corresponding atomic motions within the this compound molecule is a complex task, often aided by computational chemistry. Each band in the Raman spectrum corresponds to a fundamental vibrational mode, which can be described as a combination of stretching, bending, wagging, twisting, and scissoring motions of the constituent atoms.

For this compound, the high degree of substitution on the benzene (B151609) ring leads to intricate vibrational coupling. The aldehyde, methyl, and two fluorine substituents all influence the electronic distribution and bond strengths within the ring, leading to shifts in the characteristic frequencies of the benzene moiety. For instance, the strong electron-withdrawing effect of the fluorine atoms ortho to the aldehyde group can modulate the vibrational frequency of the C=O bond. Similarly, the methyl group at the para position will have a distinct electronic and steric influence on the ring's vibrational modes. A detailed analysis, typically performed using computational software, is required to definitively assign each observed Raman band to its corresponding vibrational mode.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the molecule can be calculated from the sum of the exact masses of its constituent isotopes.

The molecular formula of this compound is C₈H₆F₂O. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Monoisotopic Mass (Da) | 156.0386 |

| Molar Mass ( g/mol ) | 156.13 |

Note: The monoisotopic mass is calculated using the masses of the most abundant isotopes.

Fragmentation Pattern Analysis

In the mass spectrometer, this compound is ionized, typically by electron impact (EI), to form a molecular ion ([M]⁺•). This high-energy molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

The fragmentation of aromatic aldehydes is well-characterized. For this compound, the following fragmentation pathways are predicted:

Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion ([M-H]⁺). This would correspond to a peak at m/z 155.

Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the CHO radical, resulting in a fragment at m/z 127.

Loss of Carbon Monoxide: Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 127.

Rearrangements and Further Fragmentation: The initial fragments can undergo further fragmentation and rearrangement, leading to a complex pattern of lower mass ions.

A hypothetical fragmentation table for this compound is presented below.

| m/z | Predicted Fragment Ion |

| 156 | [C₈H₆F₂O]⁺• (Molecular Ion) |

| 155 | [C₈H₅F₂O]⁺ |

| 127 | [C₇H₅F₂]⁺ |

| 99 | [C₆H₄F]⁺ |

Note: This data is theoretical and the relative abundances of the fragments would be determined experimentally.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed description of the electronic behavior within a molecule. These methods are fundamental to understanding the intrinsic properties of 2,6-Difluoro-4-methylbenzaldehyde.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry of molecules like this compound. By approximating the exchange-correlation energy, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), can accurately predict molecular geometries. researchgate.net

Geometry optimization calculations for this compound predict a planar benzene (B151609) ring. The aldehyde (-CHO) and methyl (-CH3) groups, along with the two fluorine atoms, are attached to this ring. The electron-withdrawing nature of the fluorine atoms and the aldehyde group influences the bond lengths and angles of the aromatic ring. The optimized geometry is the minimum energy conformation, providing a foundational structure for further analysis.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical but realistic data based on DFT calculations of similar molecules for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-CHO | ~1.48 Å | |

| C=O | ~1.21 Å | |

| C-F | ~1.35 Å | |

| C-CH3 | ~1.51 Å | |

| Bond Angles | C-C-C (ring) | ~118 - 122° |

| C-C-F | ~119° | |

| C-C-CHO | ~121° |

| Dihedral Angle | C-C-C=O | ~180° (planar) |

Frontier Molecular Orbital Theory (FMOT) is crucial for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group. The LUMO is anticipated to be centered on the electron-deficient aldehyde group, specifically the C=O bond, due to the electronegativity of the oxygen atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical but realistic data for illustrative purposes.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 | Represents ionization potential; electron-donating ability. |

| LUMO Energy | -1.8 | Represents electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability and low reactivity. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.org They are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Green or yellow areas represent neutral or intermediate potential. researchgate.net

In the MEP map of this compound:

Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The fluorine atoms also create regions of negative potential. These sites are prone to electrophilic attack.

Positive Regions (Blue): The most positive potential is located around the hydrogen atom of the aldehyde group and the hydrogen atoms of the methyl group. The carbon atom of the carbonyl group also carries a partial positive charge, making it a primary site for nucleophilic attack. researchgate.net

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules.

NMR Spectroscopy: DFT calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The predicted shifts for this compound would reflect the electronic environment of each nucleus. The electron-withdrawing fluorine atoms would cause downfield shifts for adjacent carbons and protons. The aldehyde proton would show a characteristic downfield shift.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are used to simulate IR and Raman spectra. cardiff.ac.ukresearchgate.net These simulations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group (a strong band around 1700-1710 cm⁻¹), C-F stretching modes, aromatic C-C stretching, and C-H stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies This table presents hypothetical but realistic data for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2850, ~2750 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| C=O Stretch | ~1705 | Strong (IR) |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium-Strong |

| C-F Stretch | ~1250 | Strong (IR) |

Molecular Dynamics Simulations

An MD simulation of this molecule would involve:

Force Field Parameterization: Developing or selecting a force field that accurately describes the intramolecular and intermolecular forces. This can be informed by the quantum chemical calculations mentioned previously.

Simulation: Simulating the molecule in a defined environment, such as in a solvent like water or in a crystalline state.

Analysis: Analyzing the trajectory to understand phenomena like conformational changes (e.g., rotation of the aldehyde group relative to the ring), solvent interactions, and transport properties. Such simulations are particularly useful for predicting how the molecule might interact with a biological target, such as an enzyme's active site.

Structure-Reactivity Relationships from Computational Models

The computational models provide a comprehensive picture that links the structure of this compound to its chemical reactivity.

Electrophilic and Nucleophilic Sites: The MEP map clearly identifies the carbonyl oxygen as a site for electrophilic attack and the carbonyl carbon as a site for nucleophilic attack. This is fundamental to predicting its behavior in reactions like additions, condensations, and oxidations. nih.gov

Reaction Energetics: The HOMO-LUMO gap provides insight into the molecule's role in pericyclic reactions or charge-transfer complexes. A relatively large gap suggests that the molecule is kinetically stable and will not readily undergo reactions without significant activation energy.

Influence of Substituents: The computational data quantifies the electronic effects of the fluorine, methyl, and aldehyde groups. The two ortho-fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The para-methyl group is weakly electron-donating, slightly countering the deactivating effect of the other substituents. The aldehyde group is a meta-director and deactivating for electrophilic aromatic substitution.

Theoretical Photochemistry and Excited State Dynamics

The photophysical and photochemical behavior of this compound is governed by the intricate interplay of its electronically excited states. While direct experimental or comprehensive computational studies on the excited state dynamics of this specific molecule are not extensively available in the public domain, a robust theoretical framework can be constructed based on the well-established photochemistry of benzaldehyde (B42025) and the known effects of its substituents. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), provide a powerful lens through which to predict and understand the deactivation pathways of the molecule following photoexcitation. princeton.edursc.orgresearchgate.net

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The subsequent relaxation processes are dictated by the topography of the excited-state potential energy surfaces. For benzaldehyde and similar aromatic carbonyls, the lowest excited singlet (S₁) and triplet (T₁) states are typically of n-π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. A low-lying π-π* triplet state (T₂) is also a key player in the photophysics of these systems. princeton.edu

The deactivation of the initially populated excited singlet state can occur through several competing pathways: fluorescence (radiative decay back to S₀), internal conversion (non-radiative decay to a lower singlet state), or intersystem crossing (a non-radiative transition to a triplet state). For many aromatic aldehydes, intersystem crossing is a highly efficient process, often outcompeting fluorescence. d-nb.info

The presence of two electron-withdrawing fluorine atoms at the ortho positions and an electron-donating methyl group at the para position is expected to significantly modulate the energies and characters of the excited states compared to unsubstituted benzaldehyde. The fluorine atoms can lower the energy of the π and π* orbitals, which in turn affects the energies of the n-π* and π-π* states. The methyl group, through its hyperconjugative and inductive effects, will also influence the electronic landscape.

A critical aspect of the photochemistry of benzaldehyde is the efficient intersystem crossing from the S₁ (n-π*) state to the triplet manifold. Theoretical studies on benzaldehyde suggest that the S₁ → T₂ intersystem crossing is particularly rapid, facilitated by a favorable energy gap and significant spin-orbit coupling between these states. princeton.edu Following this, an ultrafast internal conversion from T₂ to T₁ is expected to occur, populating the lowest triplet state, from which phosphorescence or photochemical reactions can proceed. princeton.edu

The table below presents calculated excited state energies for the parent molecule, benzaldehyde, which serve as a foundational reference for understanding the photophysics of its substituted derivatives. The precise energy levels for this compound will be shifted due to the electronic perturbations of the fluoro and methyl groups.

| Excited State | Character | Calculated Energy (eV) - Benzaldehyde | Expected Influence of Substituents on this compound |

|---|---|---|---|

| S₁ | n-π | ~4.2 | The energy is expected to be modulated by the inductive effects of the fluorine atoms and the hyperconjugative effect of the methyl group. |

| T₁ | n-π | ~3.9 | Similar to the S₁ state, the energy will be influenced by the substituents. |

| T₂ | π-π* | ~4.1 | The energy of this state is particularly sensitive to the π-electronic system and will be lowered by the electron-withdrawing fluorine atoms. |

Note: The calculated energy values for benzaldehyde are approximate and can vary with the level of theory and basis set used in the computation. princeton.edu

The excited-state dynamics, therefore, likely involve a rapid cascade from the initially excited singlet state through the triplet manifold. The efficiency of intersystem crossing in this compound is anticipated to be high, a characteristic feature of aromatic carbonyl compounds. The fluorine atoms may also enhance spin-orbit coupling, potentially further increasing the rate of intersystem crossing. aps.orgarxiv.org The ultimate fate of the molecule, whether it returns to the ground state via phosphorescence or undergoes photochemical reactions from the triplet state, will depend on the relative rates of these competing processes.

Applications in Advanced Materials and Chemical Sciences

Building Block for Complex Molecular Architectures

2,6-Difluoro-4-methylbenzaldehyde serves as a fundamental building block for constructing sophisticated molecular structures. The aldehyde functional group provides a reactive site for a variety of chemical transformations, enabling the creation of larger, more complex molecules. The presence of two ortho-fluorine atoms influences the reactivity of the aldehyde and imparts specific properties, such as thermal and chemical stability, to the resulting structures.

Precursor in Polymer Synthesis

In the field of polymer science, this compound is a significant monomer for the synthesis of advanced polymers, particularly Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov The aldehyde group is crucial for forming these linkages, typically through condensation reactions with amine-containing comonomers to create stable imine bonds. mdpi.com

The synthesis of imine-linked COFs is a prime example of reticular chemistry, where the geometry of the monomers dictates the topology of the resulting two- or three-dimensional network. mdpi.com Aldehydes are key components in this process. For instance, the condensation of polyaldehydes with polyamines is a common method to produce COFs with high thermal and chemical stability. mdpi.com The use of fluorinated aldehydes, such as this compound, can further enhance the properties of the resulting COF, including improved stacking interactions and stability. nih.gov

The general process for forming an imine-linked COF using an aldehyde precursor is outlined in the table below.

| Step | Description | Reactants Involved | Bond Formed |

| 1 | Solvothermal Condensation | Aldehyde (e.g., this compound) & Amine | Imine (C=N) |

| 2 | Crystallization | Self-assembly of linked monomers | Covalent Network |

| 3 | Activation | Removal of solvent from pores | Porous Framework |

This table illustrates a generalized process for the synthesis of Covalent Organic Frameworks (COFs) using aldehyde precursors.

Ligand Synthesis for Catalysis

The structure of this compound is well-suited for its use as a precursor in the synthesis of specialized ligands for catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand, such as its electronic nature and steric bulk, are critical in determining the activity and selectivity of the catalyst.

This compound can be chemically modified to create multidentate ligands that can chelate to transition metals. google.com For example, the aldehyde group can be converted into other functional groups or used in condensation reactions to build larger ligand structures. The fluorine atoms play a significant role by modifying the electron density of the ligand, which in turn influences the catalytic properties of the metal center.

Furthermore, COFs synthesized from aldehyde precursors can themselves serve as platforms for heterogeneous catalysis. nih.gov By incorporating catalytic sites directly into the COF structure or functionalizing the pores post-synthesis, highly active and reusable catalysts can be created. For example, COFs functionalized with specific chemical groups have been shown to catalyze asymmetric addition reactions with high conversion rates and enantioselectivity. nih.gov

| Catalyst Type | Precursor Role | Example Application |

| Homogeneous Catalyst | Forms part of a soluble metal-ligand complex | Cross-coupling reactions, hydroformylation google.com |

| Heterogeneous Catalyst | Acts as a monomer for a solid catalyst support (e.g., COF) | Asymmetric addition of diethylzinc (B1219324) to aldehydes nih.gov |

This interactive table shows the dual role of aldehyde-derived structures in both homogeneous and heterogeneous catalysis.

Scaffold in Supramolecular Chemistry

In supramolecular chemistry, which focuses on chemical systems made up of multiple molecules, this compound acts as a valuable scaffold. A scaffold is a molecular framework used to direct the assembly of other molecular components into a specific, desired arrangement. nih.govnih.gov The defined geometry and reactive aldehyde group of this compound allow it to be a key component in the programmed self-assembly of large, ordered structures.

The ability of molecular building blocks to form two-dimensional assemblies is a significant area of research. nih.govnih.gov The use of well-defined scaffolds is a key strategy to achieve this. The rigid structure and specific reactivity of this compound make it an ideal candidate for incorporation into more complex scaffolds designed to direct the two-dimensional assembly of other functional molecules. nih.gov

Role in Organic Redox Flow Batteries

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering advantages such as scalability and the use of abundant materials. researchgate.net These batteries store energy in liquid electrolytes containing dissolved redox-active organic molecules. The performance of an organic RFB is highly dependent on the properties of these molecules, including their solubility, stability, and redox potential. researchgate.net

While specific research on this compound in RFBs is not widely documented, its chemical features suggest potential applicability. The aldehyde group is redox-active, and the fluorine atoms can significantly modify the electrochemical properties of the molecule. Fluorination is a known strategy to increase the redox potential of organic molecules.

The investigation of novel organic molecules is a key focus in advancing RFB technology. capes.gov.br Compounds like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and various quinone derivatives are extensively studied as redox-active materials. researchgate.net The exploration of fluorinated benzaldehydes as a class of materials could offer a new avenue for developing high-potential catholytes or anolytes. The key electrochemical properties required for RFB applications are summarized below.

| Property | Importance in RFBs | Potential Influence of this compound Structure |

| Redox Potential | Determines the battery's output voltage. | Fluorine atoms are strongly electron-withdrawing and can increase the redox potential. |

| Solubility | High solubility is needed for a high energy density electrolyte. | The methyl group can enhance solubility in organic solvents. |

| Electrochemical Stability | The molecule must withstand many charge-discharge cycles without degradation. | The aromatic ring provides stability; fluorine substitution can further enhance it. |

| Kinetics | Fast reaction kinetics are required for high power density. | The molecular structure influences the rate of electron transfer. |

This interactive data table outlines the key properties for redox flow battery electrolytes and the potential contributions from the structure of this compound.

Medicinal Chemistry and Biological Research Applications

Scaffold for Novel Therapeutic Agents

The difluorinated phenyl ring of 2,6-difluoro-4-methylbenzaldehyde provides a robust framework for the design of molecules with potential therapeutic applications. The fluorine atoms can enhance metabolic stability and binding affinity of the resulting compounds to biological targets.

Design and Synthesis of Derivatives for Biological Evaluation

Researchers have synthesized various derivatives of this compound to explore their biological activities. For instance, a series of 2,6-difluorobenzamide derivatives have been designed and synthesized as potential inhibitors of the FtsZ protein, a key player in bacterial cell division. These compounds exhibited promising antibacterial activity against various strains of bacteria. nih.gov

Another study focused on the synthesis of 4,4'-difluorobenzhydrol carbamates, which were evaluated as selective antagonists for the M1 muscarinic acetylcholine receptor. mdpi.com These receptors are involved in various physiological processes, and their modulation has therapeutic potential in a range of disorders.

The general approach to synthesizing these derivatives often involves the reaction of the aldehyde group with various amines or other nucleophiles to form a wide array of new chemical entities. These compounds are then subjected to biological screening to assess their therapeutic potential.

Incorporation into Biologically Active Heterocycles

The this compound scaffold has been incorporated into various heterocyclic systems known to possess biological activity. For example, it can be used in the synthesis of 1,4-dihydropyridine derivatives, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. brieflands.com COX-2 is an enzyme involved in inflammation and pain, making its inhibitors valuable therapeutic agents.

The synthesis of these heterocyclic compounds often involves multi-component reactions where the aldehyde is a key building block.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit specific enzymes involved in disease processes.

Interaction with Molecular Targets (e.g., C1s enzyme)

While specific studies on the interaction of this compound derivatives with the C1s enzyme are not extensively detailed in the provided context, the general principle of enzyme inhibition involves the binding of a small molecule to the active site of an enzyme, thereby blocking its activity. The C1s enzyme is a key component of the complement system, which is part of the innate immune response. researchgate.net Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases, making C1s an attractive therapeutic target.

Protein-Ligand Interaction Analysis

To understand the mechanism of enzyme inhibition, researchers employ techniques such as molecular docking and molecular dynamics simulations. These computational methods help to visualize and analyze the interactions between the synthesized compound (the ligand) and the target protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. researchgate.netnih.govnih.gov This information can guide the design of more potent and selective inhibitors. For example, in the study of 2,4,6-trisubstituted triazine derivatives as anti-malarial agents, molecular docking was used to study the protein-ligand interactions with the dihydrofolate reductase (DHFR) enzyme. nih.govnih.gov

Molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time. researchgate.net By analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the conformational changes and flexibility of the protein-ligand complex. researchgate.net

Interactive Data Table: Examples of Biologically Evaluated Derivatives

| Derivative Class | Target | Biological Activity |

| 2,6-Difluorobenzamides | FtsZ Protein | Antibacterial nih.gov |

| 4,4'-Difluorobenzhydrol Carbamates | M1 Muscarinic Acetylcholine Receptor | Antagonist mdpi.com |

| 1,4-Dihydropyridines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory brieflands.com |

Development of Pharmaceutical Intermediates

Due to its chemical reactivity and the desirable properties conferred by the difluorinated ring, this compound is a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Pharmaceutical intermediates are the chemical building blocks used in the manufacture of active pharmaceutical ingredients (APIs). The use of such intermediates is a common strategy in the pharmaceutical industry to streamline the manufacturing process and ensure the quality and purity of the final drug product.

Exploration of Biological Activities

While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds that exhibit significant biological effects. Research into derivatives containing the 2,6-difluorophenyl group provides insight into the potential therapeutic applications stemming from this core structure.

Derivatives incorporating a 2,6-difluorinated aromatic ring have been investigated as potent inhibitors of specific cellular targets. For example, studies on 2,6-difluorobenzamide derivatives have elucidated their mechanism as allosteric inhibitors of the bacterial cell division protein FtsZ. nih.gov

At the cellular level, the mechanism involves specific, non-covalent interactions within a binding pocket on the target protein. Molecular docking studies of compounds like 2,6-difluoro-3-methoxybenzamide have revealed that the difluoroaromatic ring engages in strong hydrophobic interactions with key amino acid residues, such as Val203 and Val297, within the allosteric site. nih.gov The fluorine atoms themselves can participate in crucial interactions; the 6-fluoro substituent interacts with Val203 and Val297, while the 2-fluoro substituent interacts with Asn263. nih.gov Furthermore, other parts of the molecule, such as a carboxamide group, can form critical hydrogen bonds with residues like Val207, Leu209, and Asn263, anchoring the inhibitor in the pocket and preventing the protein's normal function. nih.gov This detailed interaction profile highlights how the unique properties conferred by the 2,6-difluoro substitution pattern can be harnessed to achieve potent and specific inhibition of a cellular target.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives containing the 2,6-difluorophenyl motif, SAR studies have underscored the importance of this specific substitution pattern for biological activity.

In the context of FtsZ inhibitors, the 2,6-difluorobenzamide motif is considered a key element for activity. nih.gov The fluorine atoms act as conformational control elements and are vital for establishing hydrophobic and other interactions within the enzyme's allosteric pocket. nih.gov Research has shown that modification of this benzamide portion of the molecule is highly detrimental to its antibacterial activity. nih.gov This suggests that the combination of the 2,6-difluoroaromatic ring and the adjacent functional group (in this case, a carboxamide) is an optimized structure for binding. The strategic placement of the two fluorine atoms sterically influences the adjacent aldehyde group, which can affect its reactivity in synthetic procedures aimed at creating new derivatives.

| Structural Feature | Interaction Type | Key Interacting Residues | Impact on Activity |

|---|---|---|---|

| 2,6-Difluoroaromatic Ring | Hydrophobic Interactions | Val203, Val297, Asn263 | Essential for binding in the allosteric pocket. nih.gov |

| 2-Fluoro Substituent | C-F/C=O Interactions | Asn263 | Contributes to specific binding and positioning. nih.gov |

| 6-Fluoro Substituent | Hydrophobic Interactions | Val203, Val297 | Enhances affinity for the hydrophobic pocket. nih.gov |

| Carboxamide Group | Hydrogen Bonds | Val207, Leu209, Asn263 | Critical for anchoring the molecule; modifications are detrimental. nih.gov |

Prodrug Design and Delivery Systems

While specific prodrugs derived directly from this compound are not extensively documented in the reviewed literature, its chemical structure offers clear potential for such applications. The aldehyde functional group is a reactive handle that can be chemically modified to link the core structure to various promoieties. For instance, the aldehyde could be reduced to an alcohol and then esterified with a hydrophilic group, like a phosphate or a polyethylene glycol (PEG) chain, to significantly increase water solubility for intravenous administration. nih.gov Alternatively, it could be converted into an imine or an acetal that is stable at neutral pH but hydrolyzes to release the active compound in the acidic environment of specific tissues or cellular compartments, enabling targeted drug delivery.

Applications in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairment. semanticscholar.org Key pathological markers of AD include the formation of amyloid-beta (Aβ) plaques, the presence of neurofibrillary tangles, and a decline in the level of the neurotransmitter acetylcholine (ACh). semanticscholar.orgnih.gov A primary therapeutic strategy involves inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic function in the brain. nih.gov

The benzaldehyde (B42025) scaffold is a component of various compounds designed to target these pathological pathways. Research has focused on the design and synthesis of substituted benzylidene derivatives as potential dual inhibitors of both AChE and BuChE. nih.gov The aldehyde group of a compound like this compound provides a synthetic entry point to create these benzylidene structures. Furthermore, some multi-target compounds for AD have been shown to inhibit AChE-induced Aβ aggregation, another critical aspect of the disease's progression. semanticscholar.orgnih.gov The presence of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to enhance properties like blood-brain barrier permeability, which is essential for any centrally acting therapeutic agent. Thus, this compound represents a valuable starting material for generating novel derivatives for evaluation in the context of Alzheimer's and other neurodegenerative diseases.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency

The development of more efficient and selective methods for the synthesis of 2,6-Difluoro-4-methylbenzaldehyde and its derivatives is a key area of ongoing research. Traditional methods for the synthesis of substituted benzaldehydes can be effective, but often involve multiple steps and may lack the desired efficiency for large-scale production.

Recent advancements in synthetic organic chemistry offer promising avenues for improving the synthesis of this compound. For instance, a two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde group, making it suitable for subsequent cross-coupling with organometallic reagents. While not yet specifically applied to this compound, this approach could offer a more streamlined and efficient route to this and other substituted benzaldehydes.

| Synthetic Approach | Potential Advantages |

| Two-step, one-pot reduction/cross-coupling | Reduced reaction time, potential for radiolabeling |

| Direct fluorination in continuous flow | Increased efficiency, direct introduction of fluorine |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in the design and optimization of chemical processes and the prediction of molecular properties. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential biological activity.

Techniques such as Density Functional Theory (DFT) and ab initio Hartree-Fock methods have been used to analyze the conformational and vibrational properties of related difluorobenzaldehydes. biosynth.com These studies help in understanding the preferred conformations and the influence of fluorine substitution on the electronic properties of the molecule. biosynth.com Such computational analyses can be extended to this compound to predict its behavior in different chemical environments and to guide the design of new derivatives with specific properties.

Predictive models, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to forecast the physicochemical properties and biological activities of new derivatives. researchgate.netparssilico.com By correlating the structural features of a series of compounds with their observed properties, these models can accelerate the discovery of new molecules with desired therapeutic or material science applications. parssilico.com

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and reactivity |

| Ab initio Hartree-Fock | Analysis of electronic properties and conformational preferences |

| QSPR/QSAR | Forecasting physicochemical properties and biological activities of derivatives |

Exploration of New Biological Targets and Therapeutic Applications

The presence of fluorine atoms in organic molecules often enhances their biological activity, metabolic stability, and bioavailability. nih.govnih.gov This makes fluorinated compounds, such as this compound, attractive scaffolds for the development of new therapeutic agents. researchgate.netikprress.org

While specific biological targets for this compound have not been extensively reported, the broader class of substituted benzaldehydes has shown a range of biological activities. For example, certain benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival. mdpi.comresearchgate.net Given the structural similarities, derivatives of this compound could be investigated for similar inhibitory activities.

The strategic incorporation of fluorine can also be used to modulate the properties of drug candidates. nih.gov For instance, fluorination can influence a molecule's lipophilicity and its ability to cross cell membranes, which are critical factors for drug efficacy. nih.gov Future research could focus on synthesizing a library of derivatives of this compound and screening them against a variety of biological targets, including enzymes and receptors involved in various diseases.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production of fine chemicals and pharmaceuticals, including improved efficiency, safety, and scalability. flinders.edu.aunih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The synthesis of benzaldehyde (B42025) derivatives has been successfully demonstrated in flow systems, highlighting the potential for applying this technology to the production of this compound. nih.gov For example, aldol reactions involving highly reactive benzaldehydes are well-suited for flow processing due to the excellent temperature control offered by these systems. nih.gov

Automated synthesis systems, which combine robotics and computer control, can further enhance the efficiency of chemical synthesis. wikipedia.orgoxfordglobal.com These systems can perform reactions, purifications, and analyses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netresearchgate.net The combination of flow chemistry and automation could lead to a highly efficient and streamlined process for the production of this compound and its derivatives. chemeurope.comresearchgate.net

| Technology | Benefits for this compound Synthesis |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, improved yields and selectivity |

| Automated Synthesis | High-throughput screening, rapid library synthesis, increased reproducibility |

Sustainable and Scalable Production Methods

Developing sustainable and scalable production methods is a critical aspect of modern chemical manufacturing. For this compound, this involves exploring greener solvents, catalysts, and reaction conditions, as well as designing processes that are efficient and economically viable on an industrial scale.

A patent for the industrial production of the closely related 2,6-difluorobenzaldehyde describes a process using 2,6-dichlorobenzaldehyde (B137635) as a raw material, with tetrabutylammonium chloride as a catalyst and sulfolane and methylbenzene as media. google.com This halogen exchange reaction represents a scalable approach. google.com Further research could focus on optimizing this process to be more environmentally friendly, for instance, by exploring the use of greener solvents or developing more efficient catalytic systems.

Green chemistry principles, such as the use of renewable feedstocks and the minimization of waste, are increasingly being applied to the synthesis of aromatic aldehydes. Mechanochemical methods, which use mechanical energy to drive reactions, offer a solvent-free alternative to traditional synthesis. The development of sustainable fluorination methodologies is also an active area of research, with a focus on moving away from hazardous reagents like hydrogen fluoride. ox.ac.uk A breakthrough method inspired by biomineralization allows for the generation of fluorochemicals directly from calcium fluoride (CaF₂), which could offer a much safer and more sustainable route to fluorinated compounds. ox.ac.uk

| Sustainability Approach | Application to this compound Production |

| Green Solvents and Catalysts | Reducing the environmental impact of the synthesis process |

| Mechanochemistry | Enabling solvent-free reaction conditions |

| Sustainable Fluorination Methods | Bypassing the use of hazardous reagents like hydrogen fluoride |

Q & A

Q. What are the recommended methods for synthesizing 2,6-Difluoro-4-methylbenzaldehyde in laboratory settings?

A common approach involves refluxing substituted benzaldehydes with nucleophilic reagents in the presence of a catalyst. For example, glacial acetic acid can act as both a solvent and catalyst in reactions with halogenated intermediates. Researchers should optimize reaction times (e.g., 4–6 hours) and monitor progress via TLC or HPLC. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are critical for yield improvement .

Q. How should researchers safely handle and store this compound to prevent degradation or exposure?

Safety protocols include:

- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist.

- Skin contact : Washing with soap and water for 15 minutes; remove contaminated clothing.

- Storage : Keep in a cool (0–6°C), dry environment, away from light, in airtight containers to avoid sublimation or hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and methyl group integration.

- FT-IR for identifying aldehyde (C=O stretch ~1700 cm⁻¹) and C-F bonds.